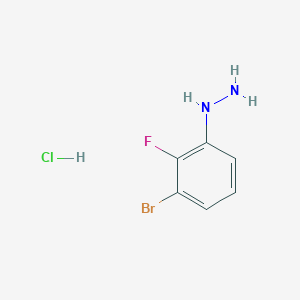![molecular formula C15H20O2 B6246298 pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane-3-carboxylic acid CAS No. 78010-42-1](/img/new.no-structure.jpg)
pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecane-3-carboxylic acid is a highly structured polycyclic compound known for its unique cage-like framework. This compound is part of the larger family of polycyclic hydrocarbons, which are characterized by multiple interconnected rings. The rigidity and stability of its structure make it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction forms the core polycyclic structure, which is then further functionalized to introduce the carboxylic acid group.
Diels-Alder Reaction: The initial step involves the reaction of a suitable diene with a dienophile under controlled temperature and pressure conditions to form the polycyclic core.
Industrial Production Methods
Industrial production of this compound, if required in large quantities, would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of continuous flow processes to improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms in the polycyclic structure are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or anhydrides, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecane-3-carboxylic acid has several applications in scientific research:
Chemistry: Its unique structure makes it a valuable model compound for studying polycyclic hydrocarbons and their reactivity.
Biology: The compound can be used in the design of novel biomolecules or as a scaffold for drug development.
Industry: Used in the synthesis of advanced materials with specific mechanical or chemical properties.
Wirkmechanismus
The mechanism by which pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecane-3-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, its polycyclic structure provides a stable framework that can undergo various transformations. In biological systems, it may interact with molecular targets through non-covalent interactions such as hydrogen bonding or hydrophobic interactions, influencing pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: Another polycyclic hydrocarbon with a similar cage-like structure but fewer rings.
Diamantane: A more complex polycyclic hydrocarbon with additional rings compared to adamantane.
Cubane: A highly strained polycyclic hydrocarbon with a cubic structure.
Uniqueness
Pentacyclo[7.3.1.1{4,12}.0{2,7}0^{6,11}]tetradecane-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which provides additional functionalization possibilities
Eigenschaften
CAS-Nummer |
78010-42-1 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-3-carboxylic acid |
InChI |
InChI=1S/C15H20O2/c16-15(17)13-7-4-9-8-1-6-2-11(9)14(13)12(3-6)10(8)5-7/h6-14H,1-5H2,(H,16,17) |
InChI-Schlüssel |
ITYGSFVLZZPKCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C4C1C5CC(C4)C(C3C5C2)C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



